![molecular formula C13H15NS2 B6309835 2-Cyano-2-pentylbenzodithiolate CAS No. 1823273-83-1](/img/structure/B6309835.png)
2-Cyano-2-pentylbenzodithiolate
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Overview
Description
“2-Cyano-2-pentylbenzodithiolate” is a chemical compound with the empirical formula C11H11NS2 . It is used in various applications, including as a polymerization tool .
Molecular Structure Analysis
The molecular weight of “2-Cyano-2-pentylbenzodithiolate” is 221.34 . The structure includes a benzodithioate group attached to a cyano group .Physical And Chemical Properties Analysis
“2-Cyano-2-pentylbenzodithiolate” is a solid or liquid at room temperature with a refractive index of 1.621 . It has a density of 1.146 g/mL at 25 °C .Scientific Research Applications
Synthesis of Anticancer Drugs
2-Cyano-2-pentylbenzodithiolate: is utilized as a selenol protecting reagent in the synthesis of potential anticancer drugs . It plays a crucial role in delivering pharmacologically active selenium to cancer cells, contributing to cytotoxic effects that can inhibit or kill cancerous cells.
Development of Benzothiazole Derivatives
This compound is involved in the synthesis of 2-arylbenzothiazole derivatives , which are significant in pharmaceutical chemistry due to their wide range of biological activities . These activities include antimicrobial, antifungal, and antioxidant properties, making them valuable in the search for new therapeutic agents.
Fabrication of Biologically Active Molecules
The active site at the 2nd position of benzothiazole allows for the creation of biologically potent molecules containing 2-substituted benzothiazole scaffolds . These scaffolds have applications across various biological functions, such as anti-inflammatory, anti-diabetic, and anti-malarial activities.
Pharmaceutical Chemistry Research
In pharmaceutical chemistry, 2-Cyano-2-pentylbenzodithiolate is a key scaffold that researchers use to investigate novel therapeutics . Its structural diversity and pharmacological properties provide a foundation for the development of new drugs with enhanced efficacy.
Heterocyclic Moieties Formation
The compound is integral in the formation of benzo-fused heterocyclic moieties, which are essential in interdisciplinary research linking organic synthesis with pharmaceutical chemistry . These moieties are pivotal in discovering new drug candidates with improved pharmacokinetics and pharmacodynamics.
Protective Agent in Synthesis Procedures
As a protective agent, 2-Cyano-2-pentylbenzodithiolate safeguards sensitive functional groups during the synthesis of complex chemical entities . This ensures the stability and integrity of the target compounds throughout the synthetic process.
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 2-Cyano-2-pentylbenzodithiolate is succinate dehydrogenase (SDH) . SDH is a key enzyme that participates in both the tricarboxylic acid (TCA) cycle and the respiration chain . It plays a crucial role in regulating plant pathogenic fungi growth and reproduction .
Mode of Action
2-Cyano-2-pentylbenzodithiolate interacts with its target, SDH, by inhibiting its activity . This inhibition disrupts the mitochondrial TCA cycle and respiration chain, leading to the death of the pathogenic fungi . The compound’s antifungal activities and affinities are stronger than carbendazim, a widely used fungicide .
Biochemical Pathways
The inhibition of SDH by 2-Cyano-2-pentylbenzodithiolate affects the TCA cycle and the respiration chain . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. The disruption of this cycle and the respiration chain leads to energy depletion in the fungi, causing their death .
Result of Action
The result of 2-Cyano-2-pentylbenzodithiolate’s action is the effective control of plant pathogenic fungi . By inhibiting SDH, the compound disrupts crucial biochemical pathways in the fungi, leading to their death . This makes 2-Cyano-2-pentylbenzodithiolate a potential candidate for use as a fungicide .
properties
IUPAC Name |
2-cyanopentan-2-yl benzenecarbodithioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS2/c1-3-9-13(2,10-14)16-12(15)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACUPDVJEGBEST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C#N)SC(=S)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-2-pentylbenzodithiolate |
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